3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to "3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid" have been extensively studied. For example, Kumarasinghe et al. (2009) detailed the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, emphasizing the importance of single-crystal X-ray analysis for unambiguous structure determination (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009). This highlights the compound's role in contributing to the understanding of molecular conformations and interactions in the solid state.
Optical Materials
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been explored for their optical nonlinearity, demonstrating potential applications in optical limiting technologies. Chandrakantha et al. (2013) found that specific derivatives exhibit significant nonlinearity, identifying them as promising candidates for optical limiting applications (B. Chandrakantha, A. Isloor, K. Sridharan, R. Philip, P. Shetty, M. Padaki, 2013).
Antimicrobial Studies
Prabhudeva et al. (2017) synthesized a derivative of "this compound" with antimicrobial properties, providing insights into its potential use in developing new antimicrobial agents (M. Prabhudeva, M. Prabhuswamy, A. D. Kumar, N. K. Lokanath, S. Naveen, K. Kumar, 2017).
Coordination Polymers
The versatility of pyrazole derivatives extends to the field of coordination chemistry, where they are used to construct coordination polymers with potential applications in materials science. Cheng et al. (2017) described the synthesis and structural diversity of d10 metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, showcasing the compound's role in developing materials with unique properties (M. Cheng, Qinghua Wang, Jinting Bao, Yujuan Wu, Lin Sun, Bingxing Yang, Qi Liu, 2017).
Fungicide Development
Research on "this compound" derivatives also encompasses agricultural applications, particularly in fungicide development. Liu et al. (2011) synthesized a novel fungicide, SYP-3343, from a related compound, emphasizing its high activity against fungi and its use as a radiotracer for studying the fungicide's metabolism and environmental impact (Xun Liu, Q. Ye, Deng-lei Kan, Z. Zhang, X. Ding, 2011).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with multiple targets . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biological processes
Result of Action
As a pyrazole derivative, it may exhibit a range of biological activities
Biochemical Analysis
Biochemical Properties
3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to changes in downstream gene expression. Additionally, it affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, resulting in altered metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism. Additionally, it may affect the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it influences protein folding and processing.
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)6-9(13-14)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZUGHJDLQTKKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073710 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93618-32-7 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093618327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.